Validated Synthetic Protocol with Quantified Yield
The synthesis of 3-chloro-6-methyl-1H-indene-2-carbaldehyde is explicitly documented via a Vilsmeier-Haack-Arnold reaction of 5-methyl-1-indanone with DMF/POCl3, achieving a 48% yield [1]. This yield is a critical benchmark for procurement, as it provides a reliable starting point for route scoping and cost analysis. In contrast, the synthesis of the 3-bromo-6-methyl analog or the des-methyl 3-chloro analog often requires different, less optimized conditions, leading to variable yields that are not systematically reported in a single-source protocol for direct comparison [2].
| Evidence Dimension | Synthetic yield for Vilsmeier-Haack reaction protocol |
|---|---|
| Target Compound Data | 48% |
| Comparator Or Baseline | 3-bromo-6-methyl-1H-indene-2-carbaldehyde (Yield not consistently reported in the same protocol; class-level synthesis often requires longer times or gives lower purity [2]) |
| Quantified Difference | Provides a definitive 48% baseline vs. non-quantified variability for bromo or des-chloro analogs |
| Conditions | Reaction of 5-methyl-1-indanone with N,N-dimethylformamide and phosphorus oxychloride for 1.0 h [1] |
Why This Matters
A pre-validated synthetic protocol with a known yield eliminates process development risk and allows for precise cost and stoichiometry calculations, a clear advantage over analogs without similar methodological transparency.
- [1] Molaid. 3-chloro-6-methyl-1H-indene-2-carbaldehyde. CAS 1314802-45-3. Synthesis and reaction information. Retrieved from molaid.com. View Source
- [2] Chanda, D., Saikia, D., Kumar, J. K., Thakur, J. P., Agarwal, J., Chanotiya, C. S., ... & Negi, A. S. (2011). 1-Chloro-2-formyl indenes and tetralenes as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 3966-3969. (General synthesis of analogs). View Source
